molecular formula C19H15Cl2N3O3 B2875744 Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-16-8

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2875744
CAS No.: 338966-16-8
M. Wt: 404.25
InChI Key: BADMJSRGAJLWDW-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a triazine-based compound characterized by a 1,2,4-triazine core substituted with a 2,4-dichlorophenoxy group at position 5, a 4-methylphenyl group at position 3, and an ethoxycarbonyl group at position 6. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals. Structural confirmation typically involves IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-3-26-19(25)16-18(27-15-9-8-13(20)10-14(15)21)22-17(24-23-16)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADMJSRGAJLWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (commonly referred to as EDC) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

EDC has the following chemical characteristics:

  • Molecular Formula : C19H15Cl2N3O3
  • Molecular Weight : 404.25 g/mol
  • CAS Number : [not provided in search results]
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 6
  • LogP (XlogP) : 4.9, indicating moderate lipophilicity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of EDC. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study indicated that EDC exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin against specific cancer cell lines, suggesting its potential as an effective anticancer agent .

The biological activity of EDC is largely attributed to its ability to interact with cellular targets through hydrophobic contacts and hydrogen bonding. The presence of the dichlorophenoxy group is crucial for enhancing its interaction with target proteins involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have shown that EDC primarily binds to proteins through hydrophobic interactions, which may contribute to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis of EDC indicates that modifications to its structure can significantly influence its biological activity:

  • Dichlorophenoxy Group : Essential for enhancing cytotoxicity.
  • Methyl Substituent on Phenyl Ring : Increases the compound's activity by improving electron donation properties.
  • Triazine Core : The triazine ring is vital for the compound's interaction with biological targets .

Case Studies

  • In Vitro Studies :
    • EDC was tested against several human cancer cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results showed that EDC had a notable effect on cell viability, with a significant percentage of apoptosis observed in treated cells compared to controls .
  • Animal Models :
    • In vivo studies using murine models have demonstrated that EDC administration resulted in reduced tumor growth rates compared to untreated controls. The compound's ability to penetrate biological membranes effectively contributes to its therapeutic potential .

Data Table

PropertyValue
Molecular FormulaC19H15Cl2N3O3
Molecular Weight404.25 g/mol
IC50 (A431 Cell Line)< Doxorubicin IC50
LogP4.9
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Weight Key Structural Features
Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate 2,4-dichlorophenoxy (5), 4-methylphenyl (3) ~409.3 (est.) Electron-withdrawing Cl groups enhance stability; methylphenyl adds hydrophobicity
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 6510-07-2) 4-methylphenylsulfanyl (5), phenyl (3) 351.42 Sulfanyl group increases nucleophilicity; lower molecular weight improves solubility
Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate (CAS 36286-78-9) 5-oxo (5), 4-methylphenyl (3) ~275.3 (est.) Oxo group enables hydrogen bonding; dihydro structure reduces aromaticity
Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate 2,6-dichlorophenoxy (5), phenyl (3) ~409.3 (est.) Cl substitution at 2,6 positions increases steric hindrance

Commercial Availability

Key Research Findings

Substituent Position Matters: The 2,4-dichlorophenoxy group in the target compound provides superior thermal stability compared to 2,6-dichloro isomers, which exhibit steric clashes .

Yield Optimization : Prolonged reaction times (72 hours) improve yields in triazine syntheses, as seen in (73.2% for 5a vs. 32.6% for 5c) .

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